4,6-Dihydroxy-5-methoxypyrimidine
Description
Significance of Pyrimidine (B1678525) Derivatives in Chemical and Biological Sciences
Pyrimidine derivatives represent a cornerstone in the fields of medicinal chemistry and biological science. The pyrimidine scaffold is a fundamental component of nucleic acids—the building blocks of life—in the form of thymine, cytosine, and uracil (B121893). This natural prevalence has long inspired the exploration of synthetic pyrimidine analogues for a vast array of applications.
These derivatives are known to exhibit a wide spectrum of biological activities, including but not limited to, antimicrobial, antiviral, antitumor, and anti-inflammatory properties. The versatility of the pyrimidine ring allows for diverse substitutions, leading to a rich chemical space for the development of novel therapeutic agents and functional molecules. Their ability to interact with various biological targets has cemented their importance in drug discovery and development.
Historical Context of 4,6-Dihydroxy-5-methoxypyrimidine Research
While the broader history of pyrimidine chemistry dates back to the 19th century, specific research into this compound has been driven by its utility as a synthetic intermediate. A key aspect of its historical development is documented in patent literature, which outlines methods for its preparation. For instance, a common synthesis involves the cyclization of a substituted malonic ester, specifically methylethyl methoxymalonate, with formamide (B127407) in the presence of a base like sodium methoxide (B1231860). This reaction yields the disodium (B8443419) salt of this compound, which is then acidified to produce the final compound.
Further underscoring its role as a precursor, this compound is a crucial intermediate in the synthesis of other important chemical entities. Notably, it is a building block for the production of 5-methoxy-4,6-dichloropyrimidine. google.com This chlorinated derivative, in turn, serves as a key component in the synthesis of compounds such as the long-acting sulfonamide, sulphormethoxine. google.comgoogle.com The development of efficient and safe manufacturing processes for this compound sodium has been a focus of chemical engineering research, aiming to control reaction conditions and improve yields for industrial applications. google.com
Structural Basis for Reactivity and Research Interest in this compound
The research interest in this compound is intrinsically linked to its molecular structure. The presence of two hydroxyl groups and a methoxy (B1213986) group on the pyrimidine ring gives rise to interesting electronic properties and the potential for tautomerism.
Tautomerism: Like other hydroxypyrimidines, this compound can exist in different tautomeric forms. The equilibrium between the dihydroxy (enol) form and various keto forms is a subject of spectroscopic investigation. In similar 4,6-dihydroxypyrimidine (B14393) systems, studies have shown that the predominant tautomer can be influenced by the solvent and the nature of substituents on the ring. For instance, in dimethyl sulfoxide, the oxo-hydroxy form tends to predominate. The potential for the existence of a bipolar-ionic form with delocalized charges in aqueous solutions has also been considered. This tautomeric behavior is critical as it dictates the compound's reactivity and its mode of interaction with other molecules.
Reactivity and Research Interest: The hydroxyl groups of this compound are key to its reactivity, allowing for further functionalization. A significant reaction is its conversion to 5-methoxy-4,6-dichloropyrimidine using reagents like phosphorus oxychloride. google.com This transformation from a dihydroxy to a dichloro derivative is a pivotal step in its use as a synthetic intermediate, as the chlorine atoms are good leaving groups, facilitating subsequent nucleophilic substitution reactions.
Below is a table summarizing the key properties of this compound:
| Property | Value |
| Molecular Formula | C₅H₆N₂O₃ |
| Molecular Weight | 142.11 g/mol |
| Appearance | Pale yellow solid |
| CAS Number | 5193-84-0 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-5-methoxy-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c1-10-3-4(8)6-2-7-5(3)9/h2H,1H3,(H2,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSEPQQUEVRZWST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CNC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40566115 | |
| Record name | 6-Hydroxy-5-methoxypyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40566115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5193-84-0 | |
| Record name | 6-Hydroxy-5-methoxypyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40566115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry of 4,6 Dihydroxy 5 Methoxypyrimidine
Established Synthetic Routes to 4,6-Dihydroxy-5-methoxypyrimidine
The foundational method for synthesizing this compound involves the cyclization of malonate derivatives. This approach has been refined to improve efficiency and product yield.
Cyclization Reactions Utilizing Malonate Derivatives
A common and effective strategy for constructing the pyrimidine (B1678525) ring of this compound is through the condensation and cyclization of a substituted malonate with a formamide (B127407) source.
A specific and well-documented synthetic pathway involves the reaction of 2-methoxypropandioic acid ethyl methyl ester with methanamide (formamide) in the presence of a strong base, sodium methylate (sodium methoxide). google.com In this process, the sodium methylate acts as a catalyst, facilitating the condensation reaction between the malonate derivative and formamide to form the pyrimidine ring. The reaction is typically performed in a dried container to prevent any residual water from interfering with the reaction. google.com
The general scheme for this reaction is as follows: 2-Methoxypropandioic acid ethyl methyl ester + Methanamide --(Sodium Methylate)--> this compound Sodium Salt
To maximize the yield and purity of this compound, optimization of the reaction conditions is crucial. Key parameters that are controlled include the reaction temperature and the duration of the reaction. For instance, a typical procedure involves heating the reaction mixture of sodium methylate, methanamide, and 2-methoxypropandioic acid ethyl methyl ester to a temperature range of 65 to 70°C for a period of 2 to 6 hours. google.com Research into the synthesis of the related compound 4,6-dihydroxypyrimidine (B14393) from dimethyl malonate and formamide found that optimal conditions included a 30% concentration of sodium methoxide (B1231860) in methanol (B129727), a reaction temperature of 70°C, and a total reaction time of 2.5 hours, which resulted in a yield of 82.09%. researchgate.net
Optimized Reaction Parameters:
| Parameter | Value |
|---|---|
| Temperature | 65-70°C google.com |
| Reaction Time | 2-6 hours google.com |
| Sodium Methoxide Concentration (in Methanol) | 30% researchgate.net |
Formation and Handling of this compound Sodium Salt Intermediates
The initial product of the cyclization reaction is the sodium salt of this compound. google.com This intermediate is a solid material that can be collected after the removal of the methanol solvent. The process involves subjecting the reaction mixture to distillation at temperatures between 25 and 80°C to remove methanol. google.com Following distillation, the mixture is cooled to between 10 and 15°C, and the solid sodium salt is collected via centrifugation. google.com In some procedures, after the removal of methanol, water is added, and further distillation is carried out at 80 to 85°C to remove any residual methanol and water. google.com This sodium salt can then be used in subsequent reactions, for example, in the preparation of 5-methoxy-4,6-dichloropyrimidine by reacting it with phosphorus trichloride (B1173362). google.com
Advanced Synthetic Strategies for this compound Production
To further enhance the efficiency of this compound synthesis, advanced strategies focus on precise control over reaction parameters.
Efficiency Enhancements through Controlled Reaction Parameter (e.g., Temperature, Addition Rate)
Table of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-Methoxypropandioic acid ethyl methyl ester |
| Methanamide (Formamide) |
| Sodium Methylate (Sodium Methoxide) |
| This compound Sodium Salt |
| Methanol |
| Water |
| 4,6-dihydroxypyrimidine |
| Dimethyl malonate |
| 5-methoxy-4,6-dichloropyrimidine |
Industrial Scale-Up Considerations for this compound Synthesis
The efficient and economical synthesis of this compound is critical for its application as a chemical intermediate. On an industrial scale, the process is typically achieved through the cyclization of a malonate derivative with formamide in the presence of a strong base.
One common method involves the reaction of methylethyl methoxymalonate with formamide and sodium methoxide to generate the disodium (B8443419) salt of 5-methoxy-4,6-dihydroxypyrimidine, which is subsequently acidified to yield the final product. chemicalbook.com An improved process with significant advantages for large-scale production utilizes commercially available malonic esters, such as dimethyl malonate, reacting them with formamide and an alkali metal alkoxide like sodium methoxide. google.com This integrated, one-step process offers superior yields and a higher space-time yield compared to older methods. google.com
Key considerations for industrial scale-up include:
Reactant Addition and Temperature Control : A patented method emphasizes the controlled, drop-wise addition of 2-methoxypropandioic acid ethyl methyl ester to a heated mixture of sodium methoxide and formamide. google.com This technique allows for precise temperature management, typically between 65-70°C, which is crucial for inhibiting side reactions and maximizing product yield. google.com
Solvent and By-product Removal : The reaction produces methanol as a by-product, which is removed via distillation to drive the reaction to completion. google.com Efficient recovery of the alcohol is an important economic and environmental consideration in an industrial setting. google.com
Minimizing Waste : The process is designed to minimize waste, particularly ammonia-contaminated wastewater, which was a drawback of previous synthetic routes. google.com
Product Isolation : The product is typically isolated as its alkali metal salt from the reaction mixture by centrifugation after cooling, streamlining the downstream processing. google.com
This optimized approach avoids the need for isolating intermediates and utilizes less amine or amide nitrogen for the pyrimidine ring cyclization, making it a more efficient and environmentally conscious process for industrial production. google.com
Derivatization Pathways Originating from this compound
The true value of this compound as a building block lies in its capacity for further chemical transformation. The hydroxyl groups, which exist in tautomeric equilibrium with a keto form (1H-pyrimidine-4,6-dione), can be readily converted into other functional groups, most notably chloro groups. This conversion unlocks a vast range of subsequent modifications, primarily through nucleophilic substitution reactions, enabling the synthesis of diverse pyrimidine derivatives.
Chlorination Reactions for the Synthesis of 4,6-Dichloro-5-methoxypyrimidine (B156074)
The conversion of the dihydroxy pyrimidine to its dichloro analogue, 4,6-dichloro-5-methoxypyrimidine, is a fundamental and widely used derivatization. chemdad.com This transformation replaces the hydroxyl groups with highly reactive chlorine atoms, which act as excellent leaving groups in subsequent nucleophilic substitution reactions. This dichloro derivative is a key intermediate for pharmaceuticals and agrochemicals. chemdad.comontosight.ai
Phosphorus oxychloride (POCl₃) is the most common and effective reagent for the chlorination of dihydroxypyrimidines. The reaction involves heating this compound (often as its disodium salt) with an excess of POCl₃.
A typical industrial preparation involves adding 31 parts of 5-methoxyl-4,6-dihydroxy pyrimidine disodium to 42 parts of phosphorus oxychloride and maintaining the temperature at 65°C for 1.5 hours. google.com After the reaction, the excess POCl₃ is recovered under reduced pressure. The product is then isolated through a process of hydrolysis, extraction with a solvent like trichloroethylene, and final purification by recrystallization from methanol. google.com The reactivity of POCl₃ makes it highly efficient for this conversion. biosynth.com
While effective, phosphorus oxychloride is a highly toxic and corrosive substance. In an effort to improve safety and reduce production costs, phosphorus trichloride (PCl₃) has been successfully implemented as a safer alternative chlorinating agent. google.com
A patented method describes adding this compound sodium at a controlled rate to PCl₃ pre-heated to 70-80°C. google.com The reaction temperature is maintained between 80-95°C during the addition, followed by a reflux period at 110-120°C for several hours. This process mitigates the risks associated with POCl₃ while still achieving a high yield of 4,6-dichloro-5-methoxypyrimidine. The procedure also incorporates a hydrogen chloride gas absorption unit to manage gaseous by-products, further enhancing its environmental and operational safety. google.com
The efficacy of chlorination reactions using phosphorus oxychloride can be significantly enhanced by the addition of a tertiary amine base, such as N,N-dimethylaniline or 2-methyl-5-ethyl-pyridine. publish.csiro.auchemicalbook.com These bases act as catalysts in the reaction.
In the chlorination of the related 4,6-dihydroxy-2-methoxypyrimidine, N,N-dimethylaniline is added dropwise along with POCl₃ to the dihydroxy pyrimidine. publish.csiro.au The base facilitates the reaction, which is often vigorous initially, leading to a complete conversion after a period of reflux. Similarly, processes for preparing 4,6-dichloropyrimidine (B16783) from 4,6-dihydroxypyrimidine specify the use of hindered amines in conjunction with POCl₃ to drive the reaction. chemicalbook.comwipo.int The amine is believed to activate the phosphorus oxychloride, increasing its electrophilicity and promoting the displacement of the hydroxyl groups.
Nucleophilic Substitutions and Further Pyrimidine Ring Modifications
The introduction of chlorine atoms at the C4 and C6 positions of the pyrimidine ring transforms it into a versatile electrophilic substrate, primed for reaction with a wide array of nucleophiles. The chlorine atoms are readily displaced, allowing for the synthesis of a multitude of substituted pyrimidines.
The general reactivity of 2,4-dichloropyrimidines shows a preference for nucleophilic attack at the C4 position over the C2 position. This regioselectivity can be explained by frontier molecular orbital theory, where the LUMO (Lowest Unoccupied Molecular Orbital) coefficient is typically higher at C4, making it more susceptible to nucleophilic attack.
Studies on related chloropyrimidines demonstrate that the chlorine atoms can be displaced by various nucleophiles:
Alkoxides : Reaction with sodium methoxide can lead to the formation of dimethoxy pyrimidine derivatives. rsc.org
Amines : Treatment with amines like dimethylamine (B145610) results in the formation of the corresponding amino-substituted pyrimidines. rsc.org
Thiolates : Reagents such as sodium thiophenoxide can be used to introduce thioether functionalities. rsc.org
C-Nucleophiles : Carbon-based nucleophiles, including those derived from indoles and pyrazolones, can react with dichloropyrimidines to form new carbon-carbon bonds. researchgate.net
This broad reactivity allows 4,6-dichloro-5-methoxypyrimidine to serve as a precursor to compounds with diverse functionalities, including those with potential applications as antimicrobial or antitumor agents. ontosight.aiarkat-usa.org
Synthesis of Complex Heterocyclic Scaffolds Utilizing this compound as a Building Block
While direct, one-pot syntheses commencing from this compound to form complex heterocyclic scaffolds are not extensively documented in the current literature, its structural framework is a key component in the synthesis of various fused heterocyclic systems, most notably pyrimido[4,5-d]pyrimidines. The synthetic strategies generally involve a multi-step approach, wherein the hydroxyl groups of the pyrimidine ring are first converted into more reactive functionalities, such as chloro or amino groups. These activated intermediates then undergo cyclization reactions to yield the desired complex heterocyclic structures.
A prevalent and effective method for constructing fused pyrimidine rings involves the use of amino-substituted pyrimidines as key precursors. For instance, derivatives of 6-aminouracil (B15529), which share the dihydroxypyrimidine core, are widely employed in the synthesis of pyrimido[4,5-d]pyrimidines. These reactions often proceed through condensation with various electrophilic reagents.
One common approach involves the reaction of an amino-pyrimidine with aldehydes or their equivalents. For example, 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione serves as a binucleophile in reactions with primary amines and formaldehyde (B43269) or other aldehydes to construct the pyrimido[4,5-d]pyrimidin-2,4-dione ring system. mdpi.comresearchgate.net This transformation often occurs as a double Mannich reaction, leading to the formation of the second pyrimidine ring.
Another strategy involves the reaction of an amino-pyrimidine carbonitrile with orthoesters. The initial reaction forms an intermediate imidate, which is then cyclized with anilines in the presence of an acid catalyst to afford substituted pyrimido[4,5-d]pyrimidin-4-amines. mdpi.com This two-step process allows for the introduction of diverse substituents onto the final heterocyclic scaffold.
Furthermore, the synthesis of tetrasubstituted pyrimido[4,5-d]pyrimidines can be achieved from 6-aminouracil derivatives through a sequence involving acylation followed by a hydrazine-induced cyclization. This method provides a versatile route to a variety of structurally diverse compounds.
For this compound to be utilized in these synthetic pathways, it would first need to be converted to a more reactive intermediate. A plausible route involves the transformation of the dihydroxy derivative into a di-chloro pyrimidine. These di-chloro intermediates are known to undergo nucleophilic substitution reactions, allowing for the introduction of amino groups. nih.govresearchgate.net The resulting amino-substituted pyrimidine can then serve as a direct precursor for the construction of fused heterocyclic systems as described above. For instance, 5-substituted 2-amino-4,6-dihydroxypyrimidines can be converted to their 2-amino-4,6-dichloro analogs, which are valuable intermediates for further synthetic transformations. nih.gov
The following table summarizes representative examples of the synthesis of complex heterocyclic scaffolds from precursors that are structurally related to this compound, illustrating the potential synthetic routes.
| Precursor | Reagents | Resulting Scaffold | Yield (%) | Reference |
| 6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | Primary aromatic amines, Formaldehyde | Pyrimido[4,5-d]pyrimidin-2,4-dione derivatives | Not Specified | mdpi.com |
| 4-Amino-2,6-dialkylpyrimidine-5-carbonitrile | Triethylorthoformate, Substituted anilines, Acetic acid | Diphenylpyrimido[4,5-d]pyrimidin-4-amine derivatives | 16-57 | mdpi.com |
| 6-Aryl-4-oxo-2-thioxo-hexahydro-pyrimidine-5-carbonitrile | Formic acid | 5-Aryl-7-thioxo-7,8-dihydropyrimidin-4-one | Not Specified | researchgate.net |
| 2-Amino-4,6-dihydroxypyrimidine (B16511) | Monosubstituted malonic acid diesters, Guanidine | 5-Substituted 2-amino-4,6-dihydroxypyrimidines | High | nih.gov |
| 4-Amino-6-chloropyrimidine | Adamantylalkylamines, Pd(dba)2, BINAP | 4,6-Diaminopyrimidine derivatives | Up to 60 | nih.gov |
Pharmacological and Biological Research of 4,6 Dihydroxy 5 Methoxypyrimidine Derivatives
Antimicrobial Activities of 4,6-Dihydroxy-5-methoxypyrimidine Derivatives
Pyrimidine-containing compounds are a major focus in the discovery of new antimicrobial drugs, largely due to their diverse mechanisms of action and their structural relationship to endogenous substances, which allows them to interact with enzymes, genetic material, and other biopolymers within cells. nih.gov
Derivatives of pyrimidine (B1678525) have demonstrated significant efficacy against various bacterial pathogens, including multidrug-resistant strains. nih.gov Research has highlighted their activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
A study on novel pyrimidine and pyrimidopyrimidine analogs found that several synthesized compounds exhibited strong antimicrobial effects against Staphylococcus aureus and Bacillus subtilis. nih.gov Similarly, other research has focused on synthesizing 2,4-disubstituted-6-thiophenyl-pyrimidine derivatives which showed potent antibacterial activities against Methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net For instance, compound Bb2 was found to have a Minimum Inhibitory Concentration (MIC) of 2 μg/mL against MRSA, a potency greater than that of methicillin (B1676495) and vancomycin. researchgate.net
Further research into 5-(5-iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine derivatives identified a compound, j9, with potent activity against S. aureus. nih.gov Hydrazono and azo derivatives of 1,8-naphthyridine, a related heterocyclic structure, also showed notable activity against B. subtilis and S. aureus. mdpi.com In another study, some 4-hydroxycoumarin (B602359) derivatives displayed antibacterial activity against Bacillus and Staphylococcus species. nih.gov
| Compound Class | Bacterial Strain | Key Finding | Source |
|---|---|---|---|
| 2,4-disubstituted-6-thiophenyl-pyrimidines | Methicillin-resistant Staphylococcus aureus (MRSA) | Compound Bb2 showed a MIC value of 2 μg/mL, stronger than methicillin and vancomycin. | researchgate.net |
| 5-(5-iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine derivatives | Staphylococcus aureus | Compound j9 exhibited potent antibacterial activity. | nih.gov |
| Pyrimidopyrimidine analogs | Staphylococcus aureus, Bacillus subtilis | Compounds 3a, 3b, 3d, 4a-d, 9c, and 10b showed excellent antimicrobial activities. | nih.gov |
| Hydrazono derivatives of 1,8-naphthyridine | Bacillus subtilis, Staphylococcus aureus | Compounds with a 4-chlorophenyl ring were most active. | mdpi.com |
| 4-hydroxycoumarin derivatives | Bacillus subtilis, Staphylococcus aureus | Demonstrated growth inhibition of Gram-positive bacteria. | nih.gov |
The pyrimidine framework is integral to several commercial fungicides and continues to be a source of novel antifungal agents. frontiersin.orgmdpi.com Research has demonstrated the efficacy of pyrimidine derivatives against a range of plant and human fungal pathogens.
In one study, novel pyrimidine derivatives containing an amide moiety were synthesized and tested against several plant pathogenic fungi. frontiersin.orgnih.gov Compound 5o, specifically 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide, showed excellent antifungal activity against Phomopsis sp., with an EC50 value of 10.5 μg/ml, which was superior to the commercial fungicide Pyrimethanil (32.1 μg/ml). frontiersin.orgnih.gov
Another study identified a novel pyrimidine-based chemical scaffold with broad-spectrum antifungal activity, including against difficult-to-treat molds like Aspergillus fumigatus. nih.govasm.org This compound was found to perturb endoplasmic reticulum (ER) function and homeostasis. nih.govasm.org Additionally, various pyrimidine derivatives have been evaluated for activity against fungi such as Candida albicans and Aspergillus flavus, with some compounds showing excellent antifungal effects compared to reference drugs like clotrimazole. nih.gov
| Compound Class/Name | Fungal Strain | Key Finding | Source |
|---|---|---|---|
| Pyrimidine derivatives with an amide moiety (e.g., Compound 5o) | Phomopsis sp., Botryosphaeria dothidea, Botrytis cinerea | Compound 5o had an EC50 of 10.5 μg/ml against Phomopsis sp., outperforming Pyrimethanil. | frontiersin.orgnih.gov |
| Novel pyrimidine-based scaffold | Aspergillus fumigatus, Aspergillus terreus, Mucor circinelloides | Showed broad-spectrum activity against pathogenic molds with a MIC of 8–16 µg/mL against A. fumigatus. | nih.govasm.org |
| Pyrimidopyrimidine analogs | Candida albicans, Aspergillus flavus | Compounds 3a, 3b, 3d, 4a-d, 9c, and 10b showed excellent antifungal activity. | nih.gov |
| Various pyrimidine derivatives | Fourteen phytopathogenic fungi | Many of the synthesized compounds possessed potent fungicidal activities. | mdpi.com |
Pyrimidine analogs are a cornerstone of antiviral therapy, with many approved drugs based on this structure. nih.gov Their mechanism often involves mimicking natural nucleosides, the building blocks of DNA and RNA, thereby interfering with viral replication. youtube.com
Synthetic pyrimidine nucleosides like Lamivudine, Zidovudine, and Stavudine are well-known for their application in treating HIV by inhibiting the viral enzyme reverse transcriptase. youtube.comijcrt.org Researchers have also focused on developing non-nucleoside reverse transcriptase inhibitors (NNRTIs) based on the pyrimidine scaffold to combat HIV. nih.gov
More recently, the focus on pyrimidine derivatives has expanded to other viruses. For instance, inhibitors of the de novo nucleotide biosynthesis pathway have been identified as a broad-spectrum antiviral strategy. nih.gov Pyrimidine biosynthesis inhibitors were found to synergistically inhibit SARS-CoV-2 infection when combined with antiviral nucleoside analogues like molnupiravir. nih.gov Additionally, certain 4,7-disubstituted pyrimido[4,5-d]pyrimidines have been synthesized and evaluated for their antiviral activity against a range of RNA and DNA viruses, including influenza viruses and herpes simplex virus-1. mdpi.com
The antimicrobial action of pyrimidine derivatives is diverse, often targeting fundamental cellular processes necessary for pathogen survival. A primary mechanism is the interference with nucleic acid synthesis. As antimetabolites, these compounds, being analogs of natural pyrimidines, can compete with nucleoside triphosphates in the synthesis of DNA and RNA, ultimately halting replication. nih.gov
Another key mechanism is the inhibition of essential enzymes. For example, some thiophenyl-pyrimidine derivatives act by inhibiting the FtsZ protein, which is crucial for bacterial cell division. rsc.org Other pyrimidine derivatives function as potent inhibitors of dihydrofolate reductase (DHFR), an enzyme vital for the synthesis of nucleic acid precursors. nih.gov The inhibition of DHFR depletes the folate pool, leading to the cessation of DNA synthesis and cell death. nih.gov
Furthermore, some pyrimidine-based antifungals have been shown to disrupt the function of the endoplasmic reticulum (ER), inducing the unfolded protein response and inhibiting the secretion of essential enzymes by the fungus. nih.gov
Anticancer and Antitumor Potential of Pyrimidine Analogs
The pyrimidine ring system is a privileged scaffold in the development of anticancer agents, owing to its presence in nucleic acids and its role in cancer pathogenesis. ijcrt.orgarabjchem.org Many pyrimidine derivatives have been designed and synthesized, showing significant activity against a wide range of human cancer cell lines. ijcrt.orgmedwinpublishers.com
Pyrimidine derivatives exert their anticancer effects through various mechanisms that lead to the inhibition of cancer cell proliferation. ijrpr.comarabjchem.org They can act as antimetabolites, such as the well-known drug 5-Fluorouracil, which interferes with normal DNA and RNA functions in cancer cells. nih.govarabjchem.org
Numerous studies have reported the synthesis of novel pyrimidine derivatives with potent cytotoxic activity against various cancer cell lines. For example, newly designed hybrids of pyrimidine–hydrazone moieties have exhibited inhibitory activity on the proliferation of colon adenocarcinoma (LoVo), breast cancer (MCF-7), lung cancer (A549), and cervical cancer (HeLa) cells. nih.govresearchgate.net Other research has focused on pyrimido-pyrimidine derivatives that inhibit the h-prune protein, which is overexpressed in several cancers and linked to cell motility and metastasis. nih.gov The development of pyrido[2,3-d]pyrimidine (B1209978) derivatives has also yielded compounds with strong cytotoxic effects against cancer cell lines. mdpi.com The versatility of the pyrimidine scaffold allows for the creation of compounds that can inhibit specific targets, such as cyclin-dependent kinases (CDK4/6), which are crucial for cell cycle progression in cancer cells. nih.gov
| Compound Class | Target Cancer Cell Line(s) | Key Finding | Source |
|---|---|---|---|
| Pyrimidine–hydrazone hybrids | LoVo (colon), MCF-7 (breast), A549 (lung), HeLa (cervical) | All tested compounds exhibited inhibitory activity on the proliferation of all cancer cell lines. | nih.govresearchgate.net |
| Pyrimido[5,4-d]pyrimidine derivatives | Highly metastatic breast cancer models | Two compounds were more effective than the reference drug dipyridamole (B1670753) in inhibiting cell proliferation and migration. | nih.gov |
| Pyrido[2,3-d]pyrimidine derivatives | A549 (lung) | Derivative 2d showed the strongest cytotoxic effects at a concentration of 50 μM. | mdpi.com |
| Fused and substituted pyrimidines | MCF7 (breast), PC3 (prostate), A549 (lung) | Fused pyrimidines (compounds 8 & 9) showed significant anticancer potential. | medwinpublishers.com |
| N,4-di(1H-pyrazol-4-yl) pyrimidin-2-amines | 13 different cancer cell lines | Exhibited sub-micromolar antiproliferative activity and potent CDK2 inhibition. | ijrpr.com |
Induction of Apoptosis in Malignant Cell Lines
Derivatives of pyrimidine have been shown to be effective inducers of apoptosis, or programmed cell death, a critical process for eliminating malignant cells. Research has demonstrated that certain novel 6-amino-5-cyano-2-thiopyrimidine derivatives can trigger apoptosis by activating key proteins in the apoptotic cascade. nih.gov For instance, studies on leukemia cell lines revealed that these compounds can significantly increase the percentage of cells in both early and late stages of apoptosis. nih.gov
The mechanism often involves the intrinsic, or mitochondrial, pathway of apoptosis. researchgate.netrsc.org This was observed in studies with novel camphor-based pyrimidine derivatives, which were found to disrupt the mitochondrial membrane potential in cancer cells. rsc.org This disruption leads to the release of pro-apoptotic proteins. Further mechanistic studies confirmed that these pyrimidine derivatives upregulate the expression of pro-apoptotic proteins like Bax and Caspase-3 while suppressing anti-apoptotic proteins such as Bcl-2. nih.govrsc.org One study on novel 4-methoxy-substituted and 5-methyl-substituted (-)-cis-khellactone derivatives found they induced apoptosis primarily through the mitochondria-mediated intrinsic pathway in human hepatoma cells. researchgate.net
Disruption of Microtubule Formation in Cancer Cells
Microtubules are essential components of the cellular cytoskeleton, playing a pivotal role in cell division, structure, and intracellular transport. nih.gov Their dynamic nature is a key target for anticancer agents. Certain pyrimidine derivatives function as microtubule targeting agents (MTAs), which interfere with microtubule dynamics, leading to cell cycle arrest and subsequent cell death. nih.govnih.gov
These agents are broadly classified as either microtubule stabilizers or destabilizers. nih.gov Regardless of the specific mechanism, the disruption of microtubule function leads to the formation of abnormal mitotic spindles. nih.gov This prevents proper chromosome alignment during metaphase, causing cells to accumulate in the mitotic phase of the cell cycle. nih.gov Research on 4-substituted 5-methyl-furo[2,3-d]pyrimidines has identified potent microtubule depolymerizing activities, with some compounds showing inhibitory effects on tubulin assembly comparable to established agents like combretastatin (B1194345) A-4. nih.gov A significant advantage of some of these pyrimidine-based MTAs is their ability to overcome multidrug resistance mechanisms that can limit the effectiveness of traditional chemotherapeutics like taxanes and vinca (B1221190) alkaloids. nih.gov
Modulation of Critical Signaling Pathways Essential for Tumor Growth
The uncontrolled growth of tumors is driven by aberrant signal transduction pathways. frontiersin.org Pyrimidine derivatives have been investigated for their ability to modulate these critical pathways. Phytochemicals, some of which contain pyrimidine-like structures, are known to regulate cancer metabolism and signaling. nih.gov These compounds can influence pathways involved in proliferation, invasion, and metastasis. frontiersin.org
For example, diosgenin, a steroidal saponin, has been shown to act against cancer through multiple pathways, including the STAT pathway, activation of p53, and the Wnt-β-catenin pathway. frontiersin.org Similarly, other pyrimidine-related compounds can inhibit the activity of NF-κB and modulate the Akt/Bcl-2 pathway, both of which are crucial for cancer cell survival and proliferation. frontiersin.org The ability of these compounds to interact with and regulate multiple signaling nodes highlights their potential as multi-targeted anticancer agents. nih.gov
Development as Kinase Inhibitors (e.g., FAK Inhibitors)
Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a common feature of many cancers. Consequently, kinase inhibitors are a major focus of modern drug development. Pyrimidine derivatives serve as a versatile scaffold for the design of potent and selective kinase inhibitors. nih.govnih.gov
For instance, a series of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (B1343793) derivatives were developed and identified as potent and selective inhibitors of Axl kinase, a receptor tyrosine kinase implicated in tumor progression. nih.gov In another context, 4-hydroxypyrimidine (B43898) derivatives have been studied as inhibitors of HIF prolyl hydroxylases (PHDs), which are 2-oxoglutarate-dependent oxygenases involved in cellular responses to hypoxia. nih.gov While the provided research highlights the development of pyrimidine derivatives as inhibitors for kinases like Axl and enzymes like PHDs, the structural framework is actively being explored for its potential to inhibit a wide range of other kinases, such as Focal Adhesion Kinase (FAK), which is critical in cell adhesion and migration. The design of these inhibitors often relies on detailed structure-activity relationship (SAR) studies to optimize potency and selectivity. nih.govnih.gov
Enzymatic Inhibition Studies with Pyrimidine Compounds
The structural versatility of the pyrimidine core has made it a valuable template for designing inhibitors against various enzymes implicated in human diseases.
Urease Inhibitory Activity of 4,6-Dihydroxypyrimidine (B14393) Diones
Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. In humans, the urease produced by bacteria like Helicobacter pylori is a key factor in the pathogenesis of gastritis and peptic ulcers, as the ammonia produced neutralizes stomach acid, allowing the bacteria to survive. mdpi.com Therefore, inhibiting urease is a promising therapeutic strategy.
A library of 4,6-dihydroxypyrimidine diones was synthesized and evaluated for their ability to inhibit urease. nih.govresearchgate.net All tested compounds showed activity, with IC₅₀ values (the concentration required to inhibit 50% of the enzyme's activity) ranging from 22.6 µM to 117.4 µM. nih.govresearchgate.net The potency of these compounds was found to be comparable to the standard urease inhibitor, thiourea (B124793) (IC₅₀ = 21.2 µM). nih.govresearchgate.net Further kinetic studies on the most active derivatives revealed that they act as mixed-type or non-competitive inhibitors of the enzyme. nih.govresearchgate.net
Table 1: Urease Inhibitory Activity of Selected 4,6-Dihydroxypyrimidine Dione Derivatives
| Compound | Type of Inhibition | IC₅₀ (µM) | Ki (µM) |
| Compound 2 | Mixed-type | - | 7.91±0.024 |
| Compound 3 | Mixed-type | - | - |
| Compound 4 | Non-competitive | - | 9.28±0.019 |
| Compound 5 | Non-competitive | - | - |
| Compound 6 | Non-competitive | - | - |
| Compound 7 | Mixed-type | - | - |
| Compound 16 | Mixed-type | - | - |
| Compound 17 | Non-competitive | - | 13.05±0.023 |
| Compound 28 | Mixed-type | - | - |
| Compound 33 | Mixed-type | - | 13.03±0.013 |
| Thiourea (Standard) | - | 21.2±1.3 | - |
| Data sourced from studies on synthesized 4,6-dihydroxypyrimidine diones. nih.govresearchgate.net Note: Specific IC₅₀ values for all individual compounds were not provided in the source material, but the general active range was 22.6±1.14 to 117.4±0.73µM. Ki values are provided for the most active compounds that underwent kinetic analysis. |
Structure-Activity Relationship (SAR) Studies in Enzyme Inhibition
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. researchgate.netmdpi.com For pyrimidine derivatives, SAR studies have been crucial in optimizing their potency and selectivity as enzyme inhibitors. nih.govnih.govresearchgate.net
In the context of urease inhibition by 4,6-dihydroxypyrimidine diones, SAR analysis revealed that the nature and position of substituents on the pyrimidine ring significantly impact inhibitory activity. nih.gov Similarly, for 2,4-disubstituted pyrimidine derivatives designed as cholinesterase inhibitors, SAR studies showed that inhibitory potency and selectivity were sensitive to the steric and electronic characteristics of the substituents at the C-2 and C-4 positions of the pyrimidine ring. nih.govresearchgate.net For 4-hydroxypyrimidine inhibitors of PHDs, SAR exploration led to the identification of a hydrophobic pocket near the enzyme's active site, and modifying the inhibitor to bind within this region was key to improving selectivity. nih.gov These studies demonstrate that a systematic modification of the pyrimidine scaffold allows for the fine-tuning of its interaction with target enzymes, guiding the development of more effective and selective drug candidates. researchgate.net
Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Pyrimidine Derivatives
| Enzyme Target | Pyrimidine Scaffold | Key SAR Findings |
| Urease | 4,6-Dihydroxypyrimidine diones | The type and position of substituents on the pyrimidine core are critical for determining inhibitory potency. nih.gov |
| Cholinesterases (AChE/BuChE) | 2,4-Disubstituted pyrimidines | Potency and selectivity are highly dependent on the steric and electronic properties of groups at the C-2 and C-4 positions. nih.govresearchgate.net |
| HIF Prolyl Hydroxylases (PHDs) | 4-Hydroxypyrimidines | Targeting a specific hydrophobic pocket at the entrance to the active site with appropriate substituents enhances selectivity over other related enzymes. nih.gov |
Modes of Inhibition and Dissociation Constant (Ki) Determinations
Research into 5-substituted 2-amino-4,6-dichloropyrimidines, which are structurally related to this compound, has revealed significant inhibitory effects on nitric oxide (NO) production in mouse peritoneal cells. nih.gov The inhibition of NO is a key target in the development of anti-inflammatory agents. The half-maximal inhibitory concentration (IC50) values for these derivatives were found to be in the range of 9–36 µM. nih.gov Notably, 5-fluoro-2-amino-4,6-dichloropyrimidine demonstrated the most potent activity, with an IC50 of 2 µM, surpassing the efficacy of the commonly used NO production inhibitor, NG-monomethyl-l-arginine. nih.gov In contrast, the 2-amino-4,6-dihydroxypyrimidine (B16511) counterparts did not exhibit any NO-inhibitory activity. nih.gov
Further studies on other pyrimidine derivatives have identified selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer. mdpi.comnih.gov Certain derivatives showed high selectivity for COX-2, with performance comparable to or even exceeding that of established drugs like meloxicam (B1676189) and piroxicam. mdpi.comnih.gov
Table 1: Inhibitory Activity of Selected Pyrimidine Derivatives
| Compound | Target | Activity (IC50) | Reference |
| 5-fluoro-2-amino-4,6-dichloropyrimidine | Nitric Oxide Production | 2 µM | nih.gov |
| Other 5-substituted 2-amino-4,6-dichloropyrimidines | Nitric Oxide Production | 9–36 µM | nih.gov |
| Pyrimidine Derivative L1 | COX-2 | High Selectivity (Comparable to Meloxicam) | mdpi.comnih.gov |
| Pyrimidine Derivative L2 | COX-2 | High Selectivity (Comparable to Meloxicam) | mdpi.comnih.gov |
Research in Metabolic Pathways and Enzyme Activity Modulation
The modulation of metabolic pathways and enzyme activity is a cornerstone of pyrimidine derivative research. For instance, the inhibition of nitric oxide production by 5-substituted 2-amino-4,6-dichloropyrimidines directly impacts immune-activated cellular responses. nih.gov This interference with NO signaling highlights the potential of these compounds to modulate inflammatory pathways. nih.gov
Similarly, the selective inhibition of COX-2 by certain pyrimidine derivatives demonstrates their ability to intervene in the arachidonic acid metabolic pathway. mdpi.comnih.gov COX-2 is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation. mdpi.com By selectively targeting COX-2, these derivatives can potentially reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.
Other Therapeutic and Agrochemical Research Applications
Anti-inflammatory and Analgesic Activities of Pyrimidine Scaffolds
The anti-inflammatory potential of pyrimidine derivatives is a significant area of investigation. Studies have shown that various synthesized pyrimidine derivatives exhibit noteworthy anti-inflammatory and analgesic properties. researchgate.netnih.gov For example, in a study evaluating a series of pyrimidine derivatives, compounds 10 and 14 demonstrated 40% and 39% anti-inflammatory activity, respectively, in a carrageenan-induced paw edema model. researchgate.net In the same study, compound 11 showed a significant 75% analgesic activity at a dose of 100 mg/kg. researchgate.net
Another study focusing on mono, bi, and tricyclic pyrimidine derivatives reported that compounds 1 , 3 , and 5b exhibited good anti-inflammatory activity (27.9%, 34.5%, and 34.3% inhibition, respectively) at a 50 mg/kg dose. nih.gov Furthermore, compounds 5a , 5b , and 8b displayed potent analgesic effects, with 50%, 70%, and 50% activity, respectively, in a phenylquinone writhing assay. nih.gov The anti-inflammatory action is often attributed to the inhibition of inflammatory mediators like prostaglandins. dovepress.com
Table 2: Anti-inflammatory and Analgesic Activity of Pyrimidine Derivatives
| Compound | Anti-inflammatory Activity (%) | Analgesic Activity (%) | Reference |
| 10 | 40 | - | researchgate.net |
| 14 | 39 | - | researchgate.net |
| 11 | - | 75 | researchgate.net |
| 1 | 27.9 | - | nih.gov |
| 3 | 34.5 | - | nih.gov |
| 5b | 34.3 | 70 | nih.gov |
| 5a | - | 50 | nih.gov |
| 8b | - | 50 | nih.gov |
Potential in Neurological Conditions Research
While direct research on this compound for neurological conditions is not extensively documented in the provided results, the broader class of pyrimidine derivatives has shown promise. For instance, pyrimidine derivatives have been investigated for their utility in the treatment of Alzheimer's disease. researchgate.net This suggests a potential avenue for future research into the neurological applications of specifically substituted pyrimidines.
Herbicidal and Fungicidal Applications in Agricultural Chemistry
Pyrimidine derivatives have established applications in agricultural chemistry as both herbicides and fungicides. Dimethoxypyrimidine derivatives, for example, have been developed as novel herbicides. bohrium.com Research has focused on the synthesis and herbicidal activity of O-pyrimidinylsalicylates and their analogues. bohrium.com Furthermore, pyrimidine-biphenyl hybrids have been designed as potent acetohydroxyacid synthase (AHAS) inhibitors, a key enzyme in plant amino acid synthesis, making them effective herbicides. bohrium.com Some of these compounds exhibited excellent post-emergence herbicidal activity against a broad spectrum of weeds. bohrium.com
In addition to their herbicidal properties, certain pyrimidine derivatives also exhibit fungicidal activity. For instance, N-(4,6-dichloropyrimidine-2-yl)benzamide has shown improved antifungal activity against Sclerotinia sclerotiorum and Fusarium oxysporum when compared to the commercial fungicide pyrimethanil. mdpi.com This dual activity makes these compounds particularly valuable in crop protection.
Role in Nucleic Acid Synthesis Research
The structural similarity of pyrimidine derivatives to the natural pyrimidine bases (cytosine, thymine, and uracil) makes them relevant to nucleic acid synthesis research. 5,6-Dihydrothymine, a major product of DNA damage from gamma radiation, is a derivative of pyrimidine. nih.gov The synthesis of DNA fragments containing this modified base is crucial for studying the mechanisms of DNA damage and repair. nih.gov The instability of 5,6-dihydrothymine under standard oligonucleotide synthesis conditions has necessitated the development of new protective groups to enable its incorporation into synthetic DNA. nih.gov
Advanced Analytical and Spectroscopic Characterization of 4,6 Dihydroxy 5 Methoxypyrimidine and Its Derivatives
Chromatographic Techniques for Purity Assessment and Impurity Profiling
Chromatographic methods are indispensable for separating and quantifying the components of a mixture, making them ideal for determining the purity of 4,6-dihydroxy-5-methoxypyrimidine and profiling any impurities.
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Identification of Hydroxylated Byproducts
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pyrimidine (B1678525) derivatives. For instance, the purity of 2,4,5-triamino-6-hydroxypyrimidine sulfate, a related compound, has been successfully analyzed using an HPLC method with a C18 column and a UV detector. google.com This approach allows for the separation and quantification of the main compound from its impurities. google.com
In the analysis of this compound, HPLC is critical for identifying hydroxylated byproducts that may form during synthesis or degradation. A reverse-phase HPLC method can be employed to separate compounds based on their polarity. For a related compound, 4,6-dichloro-5-methoxypyrimidine (B156074), a mobile phase consisting of acetonitrile, water, and an acid like phosphoric or formic acid has been used with a C18 column. sielc.com This methodology can be adapted for this compound, where the retention time would indicate its polarity relative to potential hydroxylated impurities.
A typical HPLC analysis would generate a chromatogram where the area of the peak corresponding to this compound is proportional to its concentration, allowing for a quantitative purity assessment. Any additional peaks would signify the presence of impurities, including hydroxylated byproducts.
Table 1: Illustrative HPLC Parameters for Purity Analysis
| Parameter | Value |
| Column | C18 Reverse-Phase |
| Mobile Phase | Acetonitrile/Water Gradient with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Detection
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying volatile impurities that may be present in a sample of this compound. This method separates volatile compounds in the gas phase and then fragments them, providing a unique mass spectrum for each compound that acts as a chemical fingerprint.
While direct GC-MS analysis of highly polar and non-volatile compounds like this compound can be challenging, it is invaluable for detecting residual solvents from the synthesis process or volatile byproducts. Derivatization techniques can sometimes be employed to increase the volatility of the target compound for GC-MS analysis. The characterization of various pyrimidine derivatives often involves mass spectrometry to confirm their molecular weight. rsc.orgresearchgate.net
Spectroscopic Methods for Structural Elucidation and Confirmation
Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound, confirming its identity and structural integrity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
¹H NMR: The ¹H NMR spectrum of a pyrimidine derivative will show distinct signals for each unique proton. nih.gov For this compound, one would expect to see signals corresponding to the proton on the pyrimidine ring, the protons of the methoxy (B1213986) group, and the protons of the hydroxyl groups. The chemical shift, splitting pattern, and integration of these signals provide clues to the connectivity of the atoms. For example, the singlet for the methoxy group protons would confirm its presence. Public databases may provide predicted ¹H NMR spectra for related compounds. np-mrd.orgnp-mrd.org
Table 2: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H | ~7.5 (ring H), ~3.8 (OCH₃), ~10-12 (OH) | s, s, br s |
| ¹³C | ~160 (C=O), ~150 (C-O), ~140 (C-O), ~90 (C-OCH₃), ~55 (OCH₃) | - |
| Note: These are approximate values and can vary based on the solvent and other experimental conditions. |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H, N-H, C=O, C=N, and C-O functional groups.
The presence of hydroxyl groups would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The C=O stretching vibrations of the pyrimidine ring, which can exist in tautomeric forms, typically appear in the range of 1650-1700 cm⁻¹. rasayanjournal.co.in The C=N and C=C stretching vibrations within the pyrimidine ring would also show characteristic absorptions. nih.govresearchgate.net The C-O stretching of the methoxy group would likely be observed in the 1000-1300 cm⁻¹ region.
Table 3: Characteristic IR Absorption Frequencies
| Functional Group | Wavenumber (cm⁻¹) |
| O-H stretch (hydroxyl) | 3200-3600 (broad) |
| N-H stretch | 3100-3500 |
| C-H stretch (aromatic) | 3000-3100 |
| C-H stretch (aliphatic) | 2850-3000 |
| C=O stretch | 1650-1700 |
| C=N stretch | 1550-1650 |
| C-O stretch (methoxy) | 1000-1300 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound would correspond to the promotion of electrons from lower energy orbitals to higher energy orbitals. The wavelength of maximum absorbance (λmax) is characteristic of the chromophoric system of the pyrimidine ring. The UV-Vis spectrum is often used to confirm the presence of the pyrimidine core and can be sensitive to substitution patterns and the pH of the solution. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. The molecular formula of the compound is C₅H₆N₂O₃, giving it a theoretical molecular weight of approximately 158.11 Da. In electron impact mass spectrometry (EI-MS), the stability of the pyrimidine ring often allows for the detection of a distinct molecular ion peak (M⁺). sapub.org
The fragmentation of this compound is expected to proceed through the loss of its functional groups. Common fragmentation pathways for substituted pyrimidines and related aromatic compounds include the cleavage of bonds adjacent to heteroatoms and functional groups. sapub.orglibretexts.org For this specific molecule, characteristic fragment ions would likely arise from the successive loss of simple radicals and neutral molecules.
Key expected fragmentation patterns include:
Loss of a methyl radical (•CH₃): A fragment ion at m/z 143 would result from the cleavage of the methoxy group.
Loss of a methoxy radical (•OCH₃): This would produce a significant peak at m/z 127.
Loss of carbon monoxide (CO): Following initial fragmentation, the dihydroxy-substituted ring could lose a molecule of CO, a common pathway for phenolic compounds, resulting in further fragmentation.
A study on the fragmentation of related pyrimidinethiones and thiazolo[3,2-a]pyrimidines showed that decomposition typically begins with the loss of side functional groups, followed by the breakdown of the heterocyclic rings. sapub.org This suggests that for this compound, the initial losses would involve the hydroxyl and methoxy substituents before the more stable pyrimidine ring itself fragments.
| Process | Lost Fragment | Mass Loss (Da) | Resulting m/z |
|---|---|---|---|
| Molecular Ion | - | - | 158 |
| Loss of Methyl Radical | •CH₃ | 15 | 143 |
| Loss of Hydroxyl Radical | •OH | 17 | 141 |
| Loss of Methoxy Radical | •OCH₃ | 31 | 127 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in the solid state. While a specific crystal structure for this compound is not detailed in this review, extensive research on related pyrimidine derivatives offers a strong basis for understanding its likely solid-state characteristics, including molecular conformation and intermolecular packing. researchgate.netnih.gov
Analysis of Molecular Conformation and Planarity of Pyrimidine Derivatives
The pyrimidine ring, being a six-membered aromatic heterocycle, is often considered to be planar. quora.com However, studies have revealed that the ring possesses significant conformational flexibility. researchgate.net The introduction of various substituents can lead to deviations from planarity. Quantum-chemical studies have shown that transitioning from a planar conformation to a non-planar "sofa" configuration requires a relatively small amount of energy, suggesting that at room temperature, a fraction of molecules may exist in a non-planar state. researchgate.net
X-ray diffraction analyses of various pyrimidine derivatives have confirmed this flexibility, identifying conformations such as:
Planar or Near-Planar: Many derivatives maintain a largely planar structure, particularly when fused to other aromatic systems. mdpi.com
Sofa and Half-Chair Conformations: In non-aromatic or highly substituted systems, the pyrimidine ring can adopt puckered conformations like the sofa or half-chair forms. columbia.edu
Twisted Conformations: Steric hindrance between bulky substituents can cause significant twisting of the pyrimidine ring relative to its appended functional groups. mdpi.com
Research on 4,6-dihydroxypyrimidine (B14393) has shown it can exist in different tautomeric forms, which in turn influences its conformation and crystal packing. acs.org X-ray analysis revealed that it can crystallize in both a molecular form and an ionic polymorph where molecules are differentiated into cations and anions. acs.org
| Conformation | Description | Reference Example |
|---|---|---|
| Planar | All atoms of the ring lie in the same plane. | Nitrogen-rich heterocyclic energetic molecules. mdpi.com |
| Sofa | One atom deviates from the plane formed by the other five. | Observed in uracil (B121893) and cytosine derivatives. researchgate.net |
| Twisted | Rotation around a bond connecting the pyrimidine to a substituent. | 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole. mdpi.com |
| Anti-Conformation | A specific orientation relative to a linked ribose sugar in nucleosides. quora.com | Common in DNA pyrimidine nucleosides. quora.com |
Investigation of Intermolecular Interactions (e.g., Cl···N Contacts) and Crystal Packing in Related Structures
The arrangement of molecules in a crystal lattice is governed by a network of intermolecular interactions. In pyrimidine derivatives, hydrogen bonds are a dominant force in directing the supramolecular assembly. mdpi.com
Hydrogen Bonding: The nitrogen atoms in the pyrimidine ring are effective hydrogen bond acceptors, while the hydroxyl groups of this compound are strong hydrogen bond donors. This leads to the formation of robust N-H···O and O-H···N hydrogen bonds, which often create predictable patterns like chains or dimeric rings. researchgate.netnih.gov In many heterocyclic crystals, N···H interactions are the principal type of intermolecular contact. mdpi.comresearchgate.netnih.gov
Halogen Bonding (e.g., Cl···N): In halogen-substituted pyrimidines, halogen bonds such as Cl···N and I···N can be significant structure-directing interactions. researchgate.netrsc.org These occur when an electropositive region on the halogen atom (the σ-hole) interacts with the lone pair of a nitrogen atom. researchgate.net These contacts can be as influential as hydrogen bonds in determining the final crystal packing. rsc.org
Other Interactions: Weaker interactions, including π-π stacking between pyrimidine rings and various C-H···O or C-H···N contacts, also contribute to the stability of the crystal structure. mdpi.comresearchgate.net
| Interaction Type | Description | Significance in Crystal Packing |
|---|---|---|
| Hydrogen Bonds (N-H···O, O-H···N) | Strong, directional interaction between a hydrogen donor and acceptor. | Primary driving force for forming stable, predictable motifs like chains and rings. mdpi.comresearchgate.net |
| Halogen Bonds (e.g., Cl···N) | Noncovalent interaction involving a halogen atom as an electrophile. | Important for crystal engineering; can be a strong, directional contact. researchgate.netrsc.org |
| π-π Stacking | Attractive interaction between aromatic rings. | Contributes to the stabilization of layered crystal structures. researchgate.net |
| van der Waals Forces | Weak, non-specific attractive or repulsive forces. | Contribute to the overall density and stability of the crystal packing. researchgate.net |
Advanced Techniques for Metabolite and Degradation Product Identification
Identifying the metabolites and degradation products of this compound is crucial for understanding its biological fate and environmental persistence. Modern analytical chemistry relies heavily on hyphenated techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for this purpose. nih.govnih.gov
The standard approach involves subjecting the parent compound to forced degradation conditions (e.g., acid, base, oxidation, heat) or analyzing biological samples (like urine or plasma) after administration. rsc.org The resulting complex mixtures are then analyzed.
Key techniques include:
High-Performance Liquid Chromatography (HPLC) coupled with Tandem Mass Spectrometry (LC-MS/MS): This is the cornerstone technique. HPLC separates the various metabolites and degradation products from the parent compound and from each other. sigmaaldrich.comsigmaaldrich.cn The separated components then enter the mass spectrometer. High-resolution instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap MS provide highly accurate mass measurements, enabling the determination of the elemental composition of unknown products. creative-proteomics.com Tandem MS (MS/MS) capabilities are used to fragment the identified products, providing structural information that helps in their definitive identification. rsc.org
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is complementary to LC-MS and is particularly useful for analyzing volatile degradation products or those that can be made volatile through chemical derivatization. creative-proteomics.com
Stable Isotope Tracing: This powerful method involves synthesizing the parent compound with isotopic labels (e.g., ¹³C, ¹⁵N). By tracking the isotopic labels through metabolic or degradation pathways, researchers can unambiguously identify which products originate from the initial compound and can map the transformation pathways with high confidence. creative-proteomics.com
Studies on pyrimidine metabolism show that degradation often proceeds via reduction of the ring, followed by hydrolytic ring cleavage to form simpler, water-soluble molecules. nih.govtandfonline.com LC-MS/MS methods have been successfully developed to simultaneously detect and quantify dozens of pyrimidine metabolites in biological fluids, enabling the diagnosis of metabolic disorders and the study of drug metabolism. nih.govsigmaaldrich.cn
| Technique | Principle | Application |
|---|---|---|
| LC-MS/MS | Separation of compounds by liquid chromatography followed by mass-based detection and fragmentation. | Primary tool for separating and identifying non-volatile metabolites in complex mixtures like urine and plasma. nih.govnih.govsigmaaldrich.cn |
| High-Resolution MS (Q-TOF, Orbitrap) | Provides highly accurate mass measurements of ions. | Allows for the determination of the elemental formula of unknown degradation products. creative-proteomics.com |
| Stable Isotope Labeling | Use of isotopically enriched parent compounds (e.g., with ¹³C, ¹⁵N). | Confirms metabolic pathways and provides unambiguous identification of derivative products. creative-proteomics.com |
| GC-MS | Separation of volatile compounds by gas chromatography followed by mass detection. | Analysis of volatile degradation products or derivatized metabolites. creative-proteomics.com |
Computational Chemistry and Theoretical Modeling Studies
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. This method is crucial in drug discovery for predicting the binding mode and affinity of a potential drug candidate.
Research on pyrimidine (B1678525) derivatives frequently employs molecular docking to elucidate their mechanism of action. For instance, studies on a series of 5,6-dihydroxypyrimidine analogs as potential anti-HIV agents used molecular docking to understand their interaction with the HIV-1 integrase enzyme. nih.gov The simulations revealed that these compounds could fit into the active site, where their dihydroxy groups chelate essential metal ions (Mg2+), a critical interaction for inhibiting the enzyme's function. nih.gov Furthermore, the pyrimidine ring itself often participates in π-π stacking interactions with aromatic amino acid residues in the target's binding pocket. nih.gov
Similarly, docking studies on pyrazolo[1,5-a]pyrimidine derivatives have demonstrated their potential as inhibitors of enzymes like 14-alpha demethylase and transpeptidase. nih.gov These simulations help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the inhibitory activity. nih.govnih.gov
Table 1: Illustrative Examples of Interactions from Docking Studies of Pyrimidine Analogs
| Compound Class | Target Enzyme | Key Predicted Interactions | Reference |
| 5,6-Dihydroxypyrimidines | HIV-1 Integrase | Metal Ion Chelation, π-π Stacking | nih.gov |
| Pyrazolo[1,5-a]pyrimidines | 14-alpha Demethylase | Hydrogen Bonding, Hydrophobic Interactions | nih.gov |
| Thienopyridines | Kinesin Eg5 | Allosteric Site Binding | nih.gov |
| Thiopyrimidine Derivatives | Thymidylate Synthase | Hydrogen Bonding with Arg-50 | researchgate.net |
This table presents findings from studies on pyrimidine analogs to exemplify the data generated from molecular docking simulations.
Structure-Activity Relationship (SAR) Modeling through In Silico Approaches
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. In silico SAR modeling uses computational methods to build predictive models that can guide the design of more potent and selective molecules.
For pyrimidine-based compounds, SAR studies have been instrumental in optimizing their therapeutic properties. In the investigation of 5,6-dihydroxypyrimidine analogs against HIV, researchers synthesized and tested a series of compounds with different substituents. nih.gov This allowed them to establish a clear SAR, where specific modifications led to a significant increase in potency. For example, compounds designated as 1b and 1e in the study emerged as highly potent inhibitors with EC50 values of 0.14 µM and 0.15 µM, respectively. nih.gov Such studies often reveal that the size, electronics, and hydrogen-bonding capacity of the substituents on the pyrimidine core are critical determinants of activity. nih.gov
The general approach involves correlating physicochemical properties (like lipophilicity, electronic effects, and steric factors) of different analogs with their measured biological activity (such as IC50 or EC50 values) to create a predictive model.
Theoretical Predictions of Reactivity and Electronic Effects of Substituents
Theoretical chemistry, particularly quantum mechanics methods like Density Functional Theory (DFT), allows for the prediction of a molecule's reactivity and the electronic influence of its functional groups. For a molecule like 4,6-Dihydroxy-5-methoxypyrimidine, the hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups significantly impact the electronic properties of the pyrimidine ring.
Both the hydroxyl and methoxy groups are strong electron-donating groups. Their presence increases the electron density of the pyrimidine ring, which can influence its reactivity in several ways:
Nucleophilicity: The increased electron density makes the ring more susceptible to attack by electrophiles.
Acidity/Basicity: The substituents alter the pKa values of the ring nitrogens and the hydroxyl protons.
Interaction with Receptors: The electronic character dictates the molecule's ability to form hydrogen bonds, coordinate with metals, and engage in other non-covalent interactions within a biological target. nih.gov
DFT calculations can compute properties such as molecular electrostatic potential (MEP) maps, which visualize the electron-rich and electron-poor regions of a molecule, and frontier molecular orbital energies (HOMO/LUMO), which are key indicators of chemical reactivity. While specific studies on this compound are limited, research on related phenols and heterocyclic systems routinely uses these methods to rationalize and predict chemical behavior. nih.gov
Conformational Analysis and Molecular Dynamics Simulations of Pyrimidine Structures
Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule and their relative energies. For a substituted ring system like this compound, this analysis determines the preferred three-dimensional shape, including the orientation of the methoxy group and the tautomeric forms of the dihydroxy pyrimidine core. A DFT-based conformational study on related fluorinated pipecolic acids, for example, showed how different stereoisomers preferentially adopt distinct ring puckers, a finding supported by NMR data. nih.gov
Molecular Dynamics (MD) simulations build upon this by modeling the dynamic behavior of molecules over time. nih.govnih.gov An MD simulation can reveal:
The stability of a particular conformation.
The dynamic movement of the molecule in solution.
The stability and dynamics of a ligand-protein complex, showing how the ligand adjusts its position within the binding site over time. nih.govrsc.org
MD simulations have become an essential tool in computational chemistry to validate docking results and to understand the temporal evolution of molecular systems, providing insights that are not available from static models. nih.gov
Future Research Directions and Translational Perspectives
Exploration of Novel and Sustainable Synthetic Pathways for 4,6-Dihydroxy-5-methoxypyrimidine
The traditional synthesis of this compound involves the cyclization of methylethyl methoxymalonate with formamide (B127407) in the presence of a strong base like sodium methoxide (B1231860). chemicalbook.comgoogle.com While effective, this method presents opportunities for improvement in terms of sustainability and efficiency. Future research is increasingly focused on green chemistry principles to develop more environmentally benign and economically viable synthetic routes.
Key areas of exploration include:
Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, offer significant advantages in terms of atom economy, reduced waste, and simplified purification processes. An iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols has been reported, showcasing a sustainable approach that generates water and hydrogen as the only byproducts. organic-chemistry.orgacs.org Adapting such MCRs for the specific synthesis of this compound could represent a significant advancement.
Catalyst Innovation: The use of novel catalysts, including nanocatalysts, can lead to higher yields, shorter reaction times, and milder reaction conditions. For instance, various catalysts have been successfully employed in the synthesis of other pyrimidine (B1678525) derivatives, and this knowledge can be extrapolated to the synthesis of the target compound. researchgate.net
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields. The application of microwave irradiation in catalyst-free conditions for the synthesis of fused pyrimidine systems has been demonstrated and could be a promising avenue for the synthesis of this compound. researchgate.net
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved safety, scalability, and product consistency. Exploring the synthesis of this compound in a flow-based system could enhance its production efficiency.
The table below summarizes some modern, sustainable approaches to pyrimidine synthesis that could be adapted for this compound.
| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis |
| Iridium-Catalyzed Multicomponent Synthesis | Utilizes amidines and alcohols; liberates only hydrogen and water. organic-chemistry.orgacs.org | High atom economy, reduced waste, potential use of bio-based alcohols. |
| Nanocatalyst-Mediated Reactions | Employs catalysts like ZrO2 nanoparticles; often performed under solvent-free conditions. researchgate.net | Increased reaction rates, high yields, catalyst reusability, environmentally friendly. |
| Microwave-Assisted Organic Synthesis (MAOS) | Uses microwave energy to accelerate reactions. researchgate.net | Rapid synthesis, improved yields, potential for solvent-free reactions. |
Rational Design of Next-Generation Pyrimidine-Based Therapeutics Derived from this compound
The pyrimidine scaffold is a cornerstone in medicinal chemistry, and this compound serves as a valuable starting point for the rational design of new therapeutic agents. By modifying the functional groups at various positions of the pyrimidine ring, researchers can fine-tune the pharmacological properties of the resulting molecules to target specific biological pathways implicated in disease.
Future research in this area will likely focus on:
Kinase Inhibitors: The pyrimidine core is a well-established "hinge-binding motif" for many human kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer and inflammatory disorders. acs.org Structure-based drug design can be employed to develop derivatives of this compound that selectively inhibit specific kinases, such as Janus kinases (JAKs) or Aurora kinases. nih.govnih.gov For example, pyrimidine-4,6-diamine derivatives have been designed as potent and selective JAK3 inhibitors. nih.gov
Agents for Neurodegenerative Diseases: Pyrimidine derivatives are being actively investigated for the treatment of neurodegenerative conditions like Alzheimer's and Parkinson's disease. researchgate.netdoaj.org Research is focused on designing molecules that can cross the blood-brain barrier and modulate targets such as microtubule-associated protein tau or inhibit enzymes like monoamine oxidase. technologypublisher.com The 4,6-disubstituted pyrimidine scaffold has been particularly studied for its potential against Alzheimer's-related targets. researchgate.net
Antimicrobial Agents: With the rise of antibiotic resistance, there is a pressing need for new antimicrobial drugs. The pyrimidine nucleus is a promising scaffold for the development of novel antibacterial and antifungal agents. rsc.org Future work will involve synthesizing and screening libraries of this compound derivatives against a broad spectrum of pathogens, including multidrug-resistant strains.
The following table highlights some therapeutic targets for which derivatives of this compound could be rationally designed.
| Therapeutic Target Class | Specific Examples | Rationale for Targeting with Pyrimidine Derivatives |
| Protein Kinases | Janus Kinase 3 (JAK3), Aurora Kinase A | The pyrimidine core can act as a scaffold for designing selective inhibitors that modulate cell signaling pathways in cancer and autoimmune diseases. nih.govnih.gov |
| Neurodegenerative Disease Targets | Tau protein, Monoamine Oxidase (MAO) | Pyrimidine derivatives can be designed to stabilize microtubules or inhibit key enzymes involved in the pathology of Alzheimer's and other neurodegenerative disorders. researchgate.nettechnologypublisher.com |
| Bacterial Cell Division Proteins | FtsZ | The pyrimidine structure can be modified to create compounds that inhibit essential bacterial processes, offering a novel mechanism to combat antibiotic resistance. nih.gov |
Elucidation of Comprehensive Molecular Mechanisms of Action for Derivative Compounds
A critical aspect of developing new drugs is understanding how they work at a molecular level. For derivatives of this compound, future research will need to go beyond simply identifying their biological activity to elucidating their precise mechanisms of action.
This will involve a combination of experimental and computational approaches:
Molecular Docking and Simulation: These computational techniques are invaluable for predicting how a molecule will bind to its biological target. remedypublications.comnih.gov By simulating the interaction between a pyrimidine derivative and a protein's active site, researchers can gain insights into the binding mode and the key interactions that are responsible for its activity. This information can then guide the design of more potent and selective compounds.
Biochemical and Cellular Assays: In vitro assays are essential for confirming the activity of a compound and for studying its effects on cellular processes. For example, enzyme inhibition assays can determine the potency of a kinase inhibitor, while cell-based assays can assess its impact on cell proliferation, apoptosis, or other cellular functions.
Structural Biology: Techniques such as X-ray crystallography and cryo-electron microscopy can provide high-resolution three-dimensional structures of a drug candidate bound to its target protein. This detailed structural information is crucial for understanding the molecular basis of its mechanism of action and for further structure-based drug design efforts.
Mechanism-of-Action Studies for Antimicrobials: For pyrimidine derivatives with antimicrobial activity, it is important to determine how they kill or inhibit the growth of microorganisms. This could involve investigating their effects on cell wall synthesis, protein synthesis, DNA replication, or other essential bacterial processes. For instance, a thiophenyl-substituted pyrimidine derivative has been shown to exert its antibacterial effect by inhibiting FtsZ polymerization and GTPase activity, which are crucial for bacterial cell division. nih.govnih.govpolyu.edu.hk
Applications in Emerging Fields of Chemical Biology and Materials Science
The versatility of the pyrimidine scaffold extends beyond medicine into the realms of chemical biology and materials science. Derivatives of this compound can be functionalized to create novel tools for research and advanced materials with unique properties.
Promising areas for future research include:
Fluorescent Probes and Bioimaging: By incorporating fluorophores or environmentally sensitive dyes into the pyrimidine structure, researchers can develop fluorescent probes for bioimaging applications. nih.govfrontiersin.orgnih.gov These probes can be designed to selectively bind to specific biomolecules or to report on changes in the cellular microenvironment, such as pH or the presence of reactive oxygen species. sci-hub.sersc.org Pyrimidine-based probes have been developed for monitoring cell viability and for detecting hydrogen peroxide in models of Parkinson's disease. sci-hub.sersc.org
Organic Electronics: Pyrimidine-containing compounds possess interesting optoelectronic properties that make them suitable for use in organic electronic devices. alfa-chemistry.com Their electron-deficient nature makes them good candidates for electron-transporting materials in organic light-emitting diodes (OLEDs) and organic thin-film transistors (OFETs). alfa-chemistry.comresearchgate.net They can also be incorporated into organic solar cells (OPVs) to improve their efficiency. alfa-chemistry.com
Functional Materials: The ability to introduce a wide range of functional groups onto the pyrimidine ring allows for the creation of materials with tailored properties. This could include polymers with specific thermal or mechanical properties, or materials with applications in catalysis or sensing.
The table below provides an overview of potential applications of functionalized pyrimidines in these emerging fields.
| Application Area | Specific Use | Underlying Principle |
| Chemical Biology | Fluorescent probes for bioimaging | The pyrimidine scaffold can be modified with fluorophores to create molecules that can visualize cellular components and processes. nih.govfrontiersin.orgnih.govsci-hub.sersc.org |
| Materials Science | Organic Light-Emitting Diodes (OLEDs) | The electron-deficient nature of the pyrimidine ring facilitates electron injection and transport in OLED devices. alfa-chemistry.comresearchgate.net |
| Materials Science | Organic Thin-Film Transistors (OFETs) | Pyrimidine-based materials can exhibit high electron mobility, a key property for efficient OFETs. alfa-chemistry.com |
| Materials Science | Organic Photovoltaics (OPVs) | Pyrimidine-containing π-systems can promote efficient intramolecular charge transfer in organic solar cells. alfa-chemistry.com |
Development of Targeted Research Strategies for Specific Disease Models
To translate the potential of this compound derivatives into clinical applications, it is essential to develop targeted research strategies that utilize relevant disease models. This involves moving from in vitro studies to more complex in vivo systems that can better predict human responses.
Future research should focus on:
Cancer Models: Derivatives of this compound with antiproliferative activity should be evaluated in a panel of human cancer cell lines to assess their spectrum of activity. nih.govmdpi.commdpi.com Promising compounds should then be tested in animal models of cancer, such as xenograft models, to evaluate their efficacy and pharmacokinetic properties in a living organism.
Neurodegenerative Disease Models: For compounds designed to treat Alzheimer's or Parkinson's disease, it will be crucial to use transgenic animal models that recapitulate key aspects of the human disease. technologypublisher.com These models can be used to assess the ability of the compounds to cross the blood-brain barrier, engage with their target in the brain, and produce a therapeutic effect, such as reducing amyloid plaques or tau tangles. technologypublisher.com
Infectious Disease Models: The in vivo efficacy of antimicrobial pyrimidine derivatives should be evaluated in animal models of infection. These studies are critical for determining the therapeutic potential of a new antibiotic and for establishing its pharmacokinetic and pharmacodynamic profile.
By systematically evaluating promising derivatives in these disease models, researchers can identify the most promising candidates for further development and eventual clinical trials.
Q & A
Q. What synthetic methodologies are commonly employed for 4,6-Dihydroxy-5-methoxypyrimidine, and how are yields optimized?
A widely used approach involves aminolysis, cyclization, and chlorination of precursors such as 2-methoxy dimethyl malonate. For example, a three-step synthesis achieved a 42% overall yield, with characterization via IR, , and MS . Optimization focuses on temperature control, solvent selection, and purification techniques. Contradictions in reported yields (e.g., due to starting material purity or reaction time) should be addressed through systematic parameter screening .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
Key methods include:
- Spectroscopy : IR for functional group identification (e.g., hydroxyl and methoxy groups) and for proton environment analysis .
- Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves planar molecular geometry and intermolecular interactions (e.g., Cl–N contacts in derivatives, as seen in related pyrimidines) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Gloves, safety glasses, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- Storage : Keep in tightly sealed containers, away from oxidizing agents, in cool, dark conditions .
- Disposal : Follow institutional guidelines for hazardous waste, avoiding environmental release .
Advanced Research Questions
Q. How can researchers address instability or decomposition of this compound under specific experimental conditions?
Instability in solvents like DMSO has been observed in analogous pyrimidines. Mitigation strategies include:
- Low-Temperature Storage : Reduces thermal degradation .
- Inert Atmospheres : Use argon/nitrogen to prevent oxidation .
- Stability Screening : Pre-experiment stability tests in target solvents using HPLC or TLC .
Q. What intermolecular interactions govern the crystallization and structural properties of this compound?
X-ray studies of derivatives (e.g., 4,6-Dichloro-5-methoxypyrimidine) reveal planar molecular geometries stabilized by halogen–nitrogen contacts (Cl–N: 3.094–3.100 Å). These interactions guide crystal packing and may influence solubility or reactivity . For this compound, hydrogen bonding between hydroxyl groups and adjacent molecules is critical for crystallization .
Q. How can contradictory data on reaction efficiency or byproduct formation be resolved?
Case Example: A reported 42% yield vs. lower yields in other studies may arise from:
- Reagent Purity : Impurities in starting materials can divert reaction pathways.
- Catalyst Optimization : Screening Lewis acids (e.g., ZnCl) or bases (e.g., NaH) to suppress side reactions .
- Advanced Monitoring : Real-time techniques like in-situ FTIR or LC-MS to track intermediate formation .
Methodological Considerations
Q. What experimental designs are recommended for studying the compound’s reactivity in nucleophilic substitution reactions?
- Kinetic Studies : Vary temperature, solvent polarity, and nucleophile concentration to map reaction pathways.
- Isolation of Intermediates : Trapping transient species (e.g., using silylation for hydroxyl group protection) .
- Computational Modeling : DFT calculations to predict regioselectivity in substitution reactions .
Q. How can researchers assess the ecological impact of this compound in laboratory waste streams?
- Biodegradation Assays : OECD 301 tests to evaluate persistence in water/soil .
- Toxicity Profiling : Use Daphnia magna or algae models for acute/chronic toxicity assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
